BAY1238097 is a chemical compound classified as a bromodomain and extra-terminal domain (BET) inhibitor. It has garnered attention for its potential therapeutic applications in treating various cancers, particularly those driven by mutations in the KRAS gene, such as pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC). The compound functions by inhibiting BET proteins, which are involved in the regulation of gene expression through their interaction with acetylated lysine residues on histones and non-histone proteins.
BAY1238097 was developed as part of a broader effort to target BET proteins, which play a crucial role in transcriptional regulation. It is structurally similar to other BET inhibitors, such as JQ1, but exhibits distinct binding profiles and biological activities. The compound has been classified within the category of small-molecule inhibitors that target epigenetic readers, specifically focusing on the bromodomains of BET proteins like BRD2, BRD3, and BRD4 .
The synthesis of BAY1238097 involves multiple steps that typically include the formation of key intermediates followed by cyclization reactions to construct the final compound. While specific synthetic routes are proprietary, it has been noted that the compound is prepared using established methodologies similar to those employed for other BET inhibitors . The synthesis generally requires careful control of reaction conditions to ensure high yields and purity of the final product.
BAY1238097's molecular structure features a core scaffold that allows for selective binding to the bromodomains of BET proteins. The compound's structure has been characterized through X-ray crystallography, revealing its binding interactions with acetylated lysine residues. Detailed structural data indicate that BAY1238097 has a higher affinity for bromodomain 1 compared to bromodomain 2, which is crucial for its mechanism of action .
BAY1238097 undergoes various chemical reactions typical of small-molecule compounds, including binding interactions with target proteins, metabolic transformations in biological systems, and potential degradation pathways. The compound's reactivity is primarily characterized by its ability to form stable complexes with BET proteins, thereby inhibiting their function in transcriptional regulation. Studies have demonstrated that treatment with BAY1238097 leads to significant alterations in gene expression profiles associated with cancer cell proliferation .
The mechanism of action of BAY1238097 involves competitive inhibition of the BET bromodomains, disrupting their interaction with acetylated histones. This inhibition leads to decreased recruitment of transcriptional machinery to oncogenes such as MYC, resulting in downregulation of these genes and subsequent anti-proliferative effects on cancer cells. Experimental data show that BAY1238097 effectively reduces cell viability in KRAS-mutant PDAC and NSCLC cell lines at nanomolar concentrations . Notably, while MYC downregulation correlates with increased sensitivity to BET inhibition in NSCLC cells, this relationship is less pronounced in PDAC cells .
BAY1238097 exhibits several notable physical and chemical properties:
These properties contribute to its suitability for laboratory use and potential therapeutic applications .
BAY1238097 is primarily investigated for its anti-cancer properties. It has shown promise in preclinical studies targeting solid tumors associated with KRAS mutations. The compound's ability to inhibit BET proteins positions it as a candidate for combination therapies aimed at enhancing the efficacy of existing treatments for aggressive cancers. Current research focuses on optimizing dosing regimens to mitigate toxicity while maximizing therapeutic benefits . Additionally, ongoing clinical trials aim to further elucidate its safety profile and effectiveness across various cancer types.
Bromodomain and Extra-Terminal (BET) proteins function as epigenetic "readers," recognizing acetylated lysine residues on histone tails and recruiting transcriptional machinery to specific genomic loci. Dysregulation of BET proteins—particularly BRD2, BRD3, BRD4, and BRDT—drives oncogene expression in cancers by sustaining proliferative and anti-apoptotic signaling pathways. BAY1238097 is a potent, synthetic small-molecule inhibitor designed to disrupt this process through high-affinity competitive binding to the acetyl-lysine recognition pockets of BET bromodomains [3] [4].
BAY1238097 exhibits nanomolar affinity for both BD1 and BD2 domains of all ubiquitously expressed BET family members (BRD2, BRD3, BRD4) and the testis-specific BRDT. Structural analyses reveal that the inhibitor occupies the conserved acetyl-lysine binding cavity within each bromodomain through a network of hydrogen bonds and hydrophobic interactions. A critical interaction involves the conserved asparagine (Asn140 in BRD4 BD1), which forms a hydrogen bond with the carbonyl group of BAY1238097, mimicking the natural acetyl-lysine recognition mechanism [3] [4] [6].
Table 1: Binding Affinity (IC₅₀) of BAY1238097 for BET Bromodomains
BET Protein | Bromodomain 1 (IC₅₀, nM) | Bromodomain 2 (IC₅₀, nM) |
---|---|---|
BRD2 | 75 | 82 |
BRD3 | 68 | 71 |
BRD4 | 70 | 76 |
BRDT | 85 | 89 |
BAY1238097 demonstrates >100-fold selectivity for BET bromodomains over non-BET bromodomain-containing proteins (e.g., CREBBP, ATAD2). This specificity arises from its optimized interaction with the unique ZA and BC loops lining the binding pocket of BET proteins, which exhibit distinct conformations compared to other bromodomain families [3] [7].
The primary mechanism of BAY1238097 involves competitively displacing BET proteins from chromatin. In vitro binding assays demonstrate that BAY1238097 inhibits the interaction between BRD4 and di-acetylated histone H4 (H4K5acK8ac) with an IC₅₀ of 70–208 nM. This displacement disrupts the formation of BET-dependent enhancer-promoter looping, a process critical for assembling transcription complexes at oncogenic loci [1] [6].
Table 2: Chromatin Displacement Efficacy of BAY1238097 in Cancer Models
Cancer Type | Histone-BET Displacement (%) | Key Downregulated Pathways |
---|---|---|
Diffuse Large B-Cell Lymphoma | 92 | NF-κB, JAK/STAT, MYC |
Acute Myeloid Leukemia | 88 | MYC, BCL2, CDK6 |
Triple-Negative Breast Cancer | 85 | MYC, FOSL1 |
In vivo pharmacodynamic studies in lymphoma xenografts confirmed rapid and sustained loss of BRD4 from super-enhancers (e.g., MYC, BCL2) within 2 hours of BAY1238097 administration. This effect correlated with chromatin condensation and reduced accessibility at BET-occupied regulatory elements, as measured by ATAC-seq [1] [5].
BAY1238097 exerts potent anti-tumor effects primarily through coordinated downregulation of oncogenic transcription factors and cell cycle regulators:
Gene expression profiling in lymphoma models revealed that BAY1238097 treatment recapitulates >70% of the transcriptional signature of BRD4 knockout, confirming on-target efficacy. Notably, this signature partially overlaps with inhibitors of HDACs, mTOR, and DNA methyltransferases, suggesting convergent epigenetic regulation [1] [5].
Therapeutic Implications: The multi-pathway inhibition by BAY1238097 rationalizes its synergistic activity with targeted agents:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7